molecular formula C19H18N2O4 B4072416 N~2~-(2-furylmethyl)-N~1~-2-naphthyl-alpha-asparagine

N~2~-(2-furylmethyl)-N~1~-2-naphthyl-alpha-asparagine

Cat. No. B4072416
M. Wt: 338.4 g/mol
InChI Key: DHWSGDNAYWAWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-furylmethyl)-N~1~-2-naphthyl-alpha-asparagine, commonly known as FMA-ANA, is a bioactive compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule belongs to the class of asparagine derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of FMA-ANA is not fully understood. However, it is believed that FMA-ANA exerts its effects by modulating the immune system and reducing inflammation. FMA-ANA has also been shown to inhibit the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
FMA-ANA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FMA-ANA has also been shown to induce apoptosis (cell death) in cancer cells. Additionally, FMA-ANA has been found to enhance the activity of immune cells, such as natural killer cells and T-cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of FMA-ANA is its ability to be synthesized in large quantities using the SPPS method. This allows for the efficient and cost-effective production of FMA-ANA for use in laboratory experiments. However, one of the limitations of FMA-ANA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of FMA-ANA. One area of interest is the potential use of FMA-ANA in the treatment of neurodegenerative diseases. Another potential future direction is the development of new methods for synthesizing FMA-ANA that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FMA-ANA and its potential therapeutic applications in various fields of medicine.
In conclusion, FMA-ANA is a bioactive compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its ability to modulate the immune system, make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of FMA-ANA and its potential applications in medicine.

Scientific Research Applications

FMA-ANA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. FMA-ANA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(23)11-17(20-12-16-6-3-9-25-16)19(24)21-15-8-7-13-4-1-2-5-14(13)10-15/h1-10,17,20H,11-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWSGDNAYWAWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(furan-2-ylmethyl)-N-naphthalen-2-yl-alpha-asparagine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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